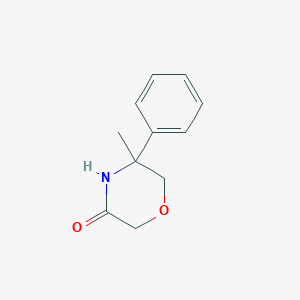
5-Methyl-5-phenylmorpholin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-phenylmorpholin-3-one typically involves the use of 1,2-amino alcohols as starting materials. A common method includes a sequence of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of transition metal catalysis to achieve stereoselective synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
5-Methyl-5-phenylmorpholin-3-one can undergo various types of chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol .
科学研究应用
5-Methyl-5-phenylmorpholin-3-one has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Drug Discovery: The compound is investigated for its potential pharmacological properties.
Material Science: It is used in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-Methyl-5-phenylmorpholin-3-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through binding to certain receptors or enzymes, thereby modulating their activity .
相似化合物的比较
Similar Compounds
- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid
- rac-(3R,4R)-4-(aminomethyl)-1-benzyl-3-methylpiperidin-3-ol, trans
Uniqueness
5-Methyl-5-phenylmorpholin-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
生物活性
5-Methyl-5-phenylmorpholin-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H13N1O1 |
| Molecular Weight | 177.23 g/mol |
| CAS Number | 1398503-90-6 |
| InChI Key | XXXXXX (to be determined) |
| Canonical SMILES | CC1(CCN(C1=O)C2=CC=CC=C2) |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cellular responses.
- Modulation of Receptor Activity : It has been shown to interact with receptors that play roles in neurotransmission and cell proliferation, potentially affecting conditions like cancer and neurodegenerative diseases.
- Impact on Cell Cycle Regulation : By influencing the dynamics of microtubules, it may affect cell division and apoptosis, particularly in cancerous cells.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity through several mechanisms:
- Induction of Apoptosis : Studies have shown that the compound can trigger apoptosis in various cancer cell lines by activating intrinsic pathways related to mitochondrial dysfunction.
- Cell Cycle Arrest : It has been reported to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects , particularly relevant in models of neurodegenerative diseases:
- Reduction of Oxidative Stress : The compound may mitigate oxidative stress in neuronal cells, which is a contributing factor in conditions such as Alzheimer's disease.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Cancer Cell Lines :
- A study conducted on breast cancer cell lines demonstrated a dose-dependent decrease in cell viability upon treatment with the compound.
- Mechanistic investigations revealed that the compound induced apoptosis via the caspase pathway.
-
Neuroprotective Study :
- In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced neuronal loss.
- The study highlighted its potential role in reducing amyloid-beta accumulation.
属性
IUPAC Name |
5-methyl-5-phenylmorpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(8-14-7-10(13)12-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSLVCNRAQOWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(=O)N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














